Benzyl 4-prop-2-ynylpiperidine-1-carboxylate
Overview
Description
Benzyl 4-prop-2-ynylpiperidine-1-carboxylate is an organic compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a prop-2-ynyl group at the nitrogen atom and a carboxylate ester group at the 1-position. It is used in various chemical and pharmaceutical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-prop-2-ynylpiperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding saturated piperidine derivative.
Substitution: The benzyl and prop-2-ynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Benzyl 4-prop-2-ynylpiperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 4-prop-2-ynylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The prop-2-ynyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The benzyl group enhances the compound’s binding affinity to hydrophobic pockets within the target molecules, thereby increasing its potency .
Comparison with Similar Compounds
- Benzyl 4-phenylpiperidine-1-carboxylate
- Benzyl 4-ethylpiperidine-1-carboxylate
- Benzyl 4-methylpiperidine-1-carboxylate
Comparison: Benzyl 4-prop-2-ynylpiperidine-1-carboxylate is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The prop-2-ynyl group allows for additional chemical modifications and interactions that are not possible with other similar compounds, making it a valuable compound in research and development .
Properties
IUPAC Name |
benzyl 4-prop-2-ynylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-6-14-9-11-17(12-10-14)16(18)19-13-15-7-4-3-5-8-15/h1,3-5,7-8,14H,6,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIAQOQBUZQDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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